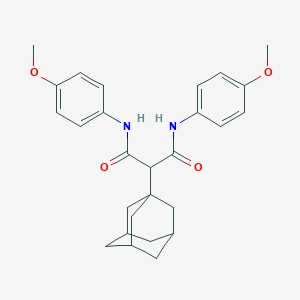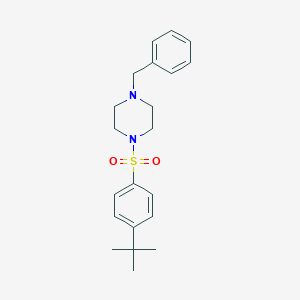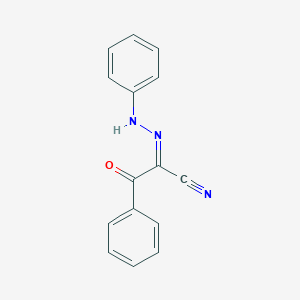![molecular formula C20H27N3O B512271 N'-[4-(二甲氨基)苄叉]-1-金刚烷甲酰肼 CAS No. 324042-83-3](/img/structure/B512271.png)
N'-[4-(二甲氨基)苄叉]-1-金刚烷甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide is a hydrazone compound that belongs to the class of Schiff bases. These compounds are characterized by the presence of a carbon-nitrogen double bond with a nitrogen atom connected to an aryl or alkyl group.
科学研究应用
N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antibacterial, antifungal, and anticancer agent.
Materials Science: The compound exhibits nonlinear optical properties, making it useful in the development of optical materials and devices.
Analytical Chemistry: Hydrazone derivatives are used as reagents in analytical chemistry for the detection and quantification of various analytes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 1-adamantanecarbohydrazide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
作用机制
The mechanism of action of N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
相似化合物的比较
Similar Compounds
N’-[4-(dimethylamino)benzylidene]-4-hydroxybenzohydrazide: This compound shares a similar hydrazone structure but has a hydroxyl group instead of the adamantane moiety.
4-{[4-(dimethylamino)benzylidene]amino}-1,2,4-triazole: This compound has a triazole ring instead of the adamantane moiety.
Uniqueness
N’-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide is unique due to the presence of the adamantane moiety, which imparts distinct steric and electronic properties. This uniqueness can enhance its biological activity and stability compared to similar compounds .
属性
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-23(2)18-5-3-14(4-6-18)13-21-22-19(24)20-10-15-7-16(11-20)9-17(8-15)12-20/h3-6,13,15-17H,7-12H2,1-2H3,(H,22,24)/b21-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJVGKGNHSWLKF-FYJGNVAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B512196.png)

![5-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B512202.png)
![4,4-dimethyl-N-(3-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B512218.png)
![Ethyl 2-benzamido-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B512243.png)
![N-[2,2,2-trichloro-1-(6-oxo-2-sulfanyl-1(6H)-pyrimidinyl)ethyl]benzamide](/img/structure/B512247.png)




![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B512260.png)
![4-[(2-hydroxy-1-naphthyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B512283.png)

![5-methyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512288.png)
